molecular formula C30H26N4O7 B12483578 Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12483578
M. Wt: 554.5 g/mol
InChI Key: RTZOXDPVLXFBFN-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines a benzoylpiperazine moiety with a nitrophenyl-furan amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoylpiperazine intermediate, followed by the introduction of the nitrophenyl-furan amide group. Common reagents used in these reactions include benzoyl chloride, piperazine, and nitrophenyl-furan derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl-furan amide group can participate in various biochemical pathways, influencing cellular processes.

Properties

Molecular Formula

C30H26N4O7

Molecular Weight

554.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C30H26N4O7/c1-40-30(37)21-11-12-25(32-15-17-33(18-16-32)29(36)20-7-3-2-4-8-20)23(19-21)31-28(35)27-14-13-26(41-27)22-9-5-6-10-24(22)34(38)39/h2-14,19H,15-18H2,1H3,(H,31,35)

InChI Key

RTZOXDPVLXFBFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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